molecular formula C26H20N2O2 B11602680 2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline

2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline

Cat. No.: B11602680
M. Wt: 392.4 g/mol
InChI Key: KCZGWHHRTYCFOQ-UHFFFAOYSA-N
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Description

2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound features two methoxyphenyl groups attached to a benzo[g]quinoxaline core, making it a subject of interest in various scientific fields due to its unique structural and functional attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline typically involves the condensation of 2,3-diaminonaphthalene with appropriate diketone derivatives. One common method includes the reaction of 2,3-diaminonaphthalene with 1,6-bis(triisopropylsilyl)hexa-1,5-diyn-3,4-dione under elevated temperatures (around 80°C) for an extended period . This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated or alkylated quinoxaline derivatives.

Scientific Research Applications

2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, its interaction with DNA or proteins can lead to the inhibition of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline stands out due to its dual methoxyphenyl groups, which enhance its electronic properties and make it particularly suitable for applications in optoelectronics and as a potential therapeutic agent.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2,3-bis(2-methoxyphenyl)benzo[g]quinoxaline

InChI

InChI=1S/C26H20N2O2/c1-29-23-13-7-5-11-19(23)25-26(20-12-6-8-14-24(20)30-2)28-22-16-18-10-4-3-9-17(18)15-21(22)27-25/h3-16H,1-2H3

InChI Key

KCZGWHHRTYCFOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5OC

Origin of Product

United States

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